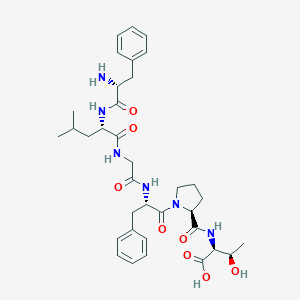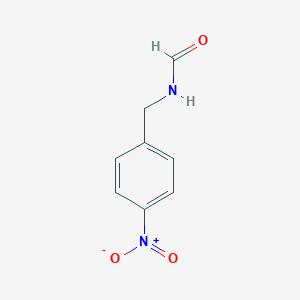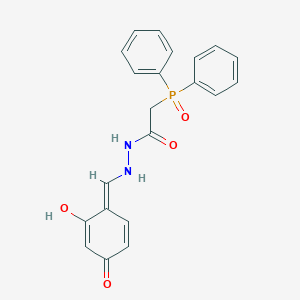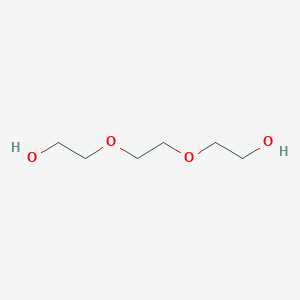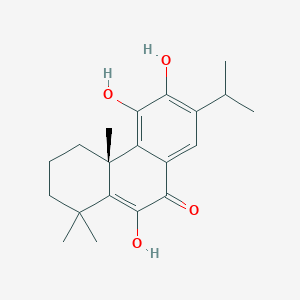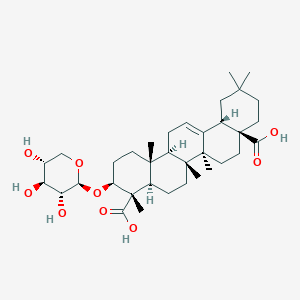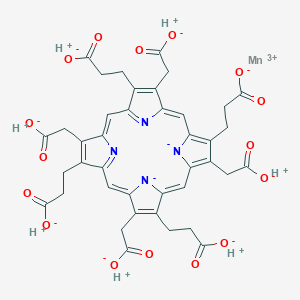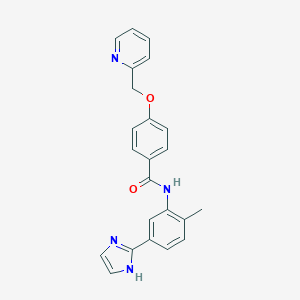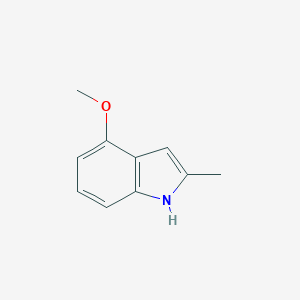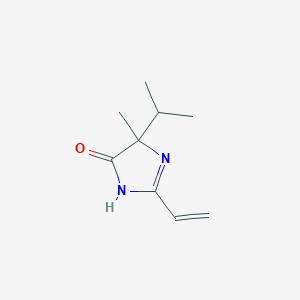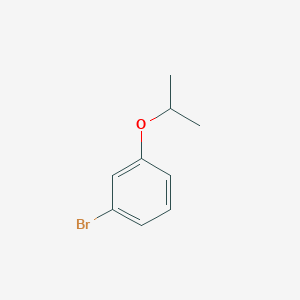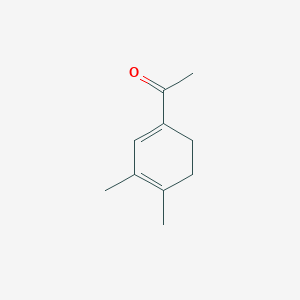
1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone, also known as DMDD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMDD is a yellow liquid with a strong odor and is soluble in organic solvents.
Wirkmechanismus
1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.
Biochemische Und Physiologische Effekte
1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone has been shown to have a wide range of biochemical and physiological effects. It has been found to exhibit antioxidant, anti-inflammatory, and antitumor activities. 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone in lab experiments is its high purity and stability. 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone can be easily synthesized and purified, making it a useful tool for organic synthesis and materials science. However, one of the limitations of using 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone is its toxicity. 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone can be harmful if ingested or inhaled, and proper safety precautions should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for the research on 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone. One potential area of research is the development of 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another potential area of research is the synthesis of new compounds based on 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone for use in organic synthesis and materials science. Finally, further studies are needed to investigate the potential toxic effects of 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone and to develop safe handling procedures for this compound.
Conclusion:
In conclusion, 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone can be easily synthesized and purified, making it a useful tool for organic synthesis and materials science. 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. However, proper safety precautions should be taken when handling this compound due to its toxicity. Further research is needed to investigate the potential applications of 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone in various fields and to develop safe handling procedures for this compound.
Synthesemethoden
1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone can be synthesized through the condensation of 3,4-dimethylphenol and ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux with anhydrous ethanol as the solvent. The product is then purified by distillation under reduced pressure.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals. 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone can be used as a building block for the synthesis of various compounds, such as chiral ligands and pharmaceutical intermediates.
Eigenschaften
CAS-Nummer |
139109-25-4 |
|---|---|
Produktname |
1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1-(3,4-dimethylcyclohexa-1,3-dien-1-yl)ethanone |
InChI |
InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
GQPVCIHEQBRAQO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(CC1)C(=O)C)C |
Kanonische SMILES |
CC1=C(C=C(CC1)C(=O)C)C |
Synonyme |
Ethanone, 1-(3,4-dimethyl-1,3-cyclohexadien-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



